Methyl 5-acetyl-2,4-dihydroxybenzoate
Description
Methyl 5-acetyl-2,4-dihydroxybenzoate (chemical formula: C₁₁H₁₀O₆) is a benzoate ester derivative featuring acetyl and hydroxyl substituents at positions 2, 4, and 5 of the aromatic ring. This compound is synthesized via Claisen condensation reactions using magnesium methoxide as a base, favoring the formation of the Claisen product over aldol derivatives under specific conditions . It serves as a key intermediate in the synthesis of biologically active molecules, including antiulcer and antihypertensive agents . The planar geometry of its aromatic core and substituents contributes to its molecular stability and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for its crystallographic behavior .
Properties
Molecular Formula |
C10H10O5 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
methyl 5-acetyl-2,4-dihydroxybenzoate |
InChI |
InChI=1S/C10H10O5/c1-5(11)6-3-7(10(14)15-2)9(13)4-8(6)12/h3-4,12-13H,1-2H3 |
InChI Key |
ALPBVTMNNRPKOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)O)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Methyl 5-acetyl-2,4-dihydroxybenzoate shares structural similarities with several benzoate derivatives, differing primarily in substituent positions and functional groups:
Physical and Crystallographic Properties
- Planarity and Packing: this compound’s planar aromatic core (r.m.s. deviation = 0.0190 Å) facilitates dense crystal packing via hydrogen bonds (O–H⋯O and N–H⋯O) and π-π interactions . In contrast, methyl 5-acetyl-2-propoxybenzoate exhibits a non-planar ester group (dihedral angle = 41.65°), reducing packing efficiency .
- Solubility : The presence of hydroxyl groups enhances water solubility compared to alkoxy-substituted analogs (e.g., methyl 2,4-dihydroxy-5-isopropylbenzoate) .
Preparation Methods
Reaction Overview
This method involves regioselective acetylation of methyl 2,4-dihydroxybenzoate using acetyl chloride and a Lewis acid catalyst. The hydroxyl groups direct electrophilic substitution to the 5-position, while the methyl ester stabilizes intermediates.
Procedure :
Key Data :
Mechanistic Insight :
AlCl₃ activates acetyl chloride to form an acylium ion, which undergoes electrophilic substitution at the 5-position due to directing effects of the 2- and 4-hydroxyl groups. Competing O-acetylation is minimized by steric hindrance and reaction kinetics.
Protection-Acylation-Deprotection Strategy
Procedure :
-
Protection :
-
Acylation :
-
Deprotection :
Advantages :
Microwave-Assisted Synthesis
Procedure :
Key Data :
Comparative Analysis of Methods
Critical Considerations :
-
Direct Acylation : Economical but limited by competing side reactions.
-
Protection-Deprotection : Higher purity but involves additional steps.
-
Microwave : Balances speed and yield but requires specialized equipment.
Spectral Characterization
¹H NMR (400 MHz, CDCl₃) :
¹³C NMR (100 MHz, CDCl₃) :
MS (ESI) :
Industrial Applications and Patents
Q & A
Q. Key Methodological Considerations :
- Reagent stoichiometry : Ensure equimolar ratios of reactants to avoid side products.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Purification : Crystallization via slow evaporation of solvent mixtures (e.g., dichloromethane/methanol) yields high-purity crystals .
How can researchers characterize the crystallographic structure of this compound derivatives?
Basic Research Question
X-ray crystallography is the gold standard for structural elucidation:
- Crystallization : Slow evaporation of solvent mixtures produces single crystals suitable for diffraction studies .
- Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) with a CCD detector.
- Refinement : Geometrically position H-atoms (riding model) and refine anisotropic displacement parameters for non-H atoms. Dihedral angles between aromatic and ester groups (e.g., 41.65° in Methyl 5-(2-bromoacetyl)-2-propoxybenzoate) reveal conformational flexibility .
Q. Analytical Validation :
- Compare experimental bond lengths/angles with theoretical values (e.g., C–C bonds: ~1.39 Å in aromatic rings).
- Analyze intermolecular interactions (e.g., C–H⋯O hydrogen bonds) to assess packing stability .
What methodological approaches are used to assess the bioactivity of this compound in pharmacological studies?
Advanced Research Question
- In vitro assays :
- In vivo models :
Q. Data Interpretation :
- Correlate substituent effects (e.g., bromination at the acetyl group) with activity changes.
- Use molecular docking to predict binding modes to target proteins (e.g., PDE5 active site) .
How should researchers address discrepancies in reported biological activities of structurally similar benzoate derivatives?
Advanced Research Question
Discrepancies may arise from variations in:
Q. Resolution Strategies :
- Comparative studies : Replicate assays under standardized conditions.
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., antiulcer vs. antihypertensive efficacy) .
What strategies are recommended for designing novel derivatives to enhance target specificity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
